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molecular formula C6H3FN2S B3047072 4-Fluorobenzo[c][1,2,5]thiadiazole CAS No. 134963-05-6

4-Fluorobenzo[c][1,2,5]thiadiazole

Cat. No. B3047072
M. Wt: 154.17 g/mol
InChI Key: WHPJUWNVXIBGMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08796037B2

Procedure details

4-Fluoro-2,1,3-benzothiadiazole was synthesized according to the method in which N-thionylaniline (0.49 g, 3.5 mmol) was added to a solution of the 3-fluoro-O-phenylene diamine (200 mg, 1.6 mmol) in foluen (2 ml) The reaction mixture was heated at 100-120° C. for 4 hr. After the solvent was filtered off, the residue was dissolved in dichloromethane and the solution was washed with 10% HCl solution and water, successively. The organic layer was dried and evaporated to dryness. Purification by chromatography on a silica gel column with chloroform as an eluent gave 4-fluoro-2,1,3-benzothiadiazole as pal yellow oil. Confirmed data of the obtained chemical compound is shown as follows.
Quantity
0.49 g
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
[Compound]
Name
reaction mixture
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1](=NC1C=CC=CC=1)=O.[CH:10]1[CH:15]=[C:14]([F:16])[C:13]([NH2:17])=[C:12]([NH2:18])[CH:11]=1>>[F:16][C:14]1[C:13]2[C:12](=[N:18][S:1][N:17]=2)[CH:11]=[CH:10][CH:15]=1

Inputs

Step One
Name
Quantity
0.49 g
Type
reactant
Smiles
S(=O)=NC1=CC=CC=C1
Step Two
Name
Quantity
200 mg
Type
reactant
Smiles
C1=CC(=C(C(=C1)F)N)N
Name
reaction mixture
Quantity
2 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 (± 10) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
4-Fluoro-2,1,3-benzothiadiazole was synthesized
FILTRATION
Type
FILTRATION
Details
After the solvent was filtered off
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in dichloromethane
WASH
Type
WASH
Details
the solution was washed with 10% HCl solution and water
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
Purification by chromatography on a silica gel column with chloroform as an eluent

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=CC2=NSN=C21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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